molecular formula C9H19ClN2O3 B12275800 (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride

(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride

Cat. No.: B12275800
M. Wt: 238.71 g/mol
InChI Key: UYFVSDFSFICTSZ-UHFFFAOYSA-N
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Description

(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is a chemical compound with significant applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrrolidine ring, followed by the introduction of the hydroxy group and the carbamic acid tert-butyl ester moiety. Common synthetic routes may involve:

    Cyclization reactions: to form the pyrrolidine ring.

    Hydroxylation: to introduce the hydroxy group.

    Carbamoylation: to attach the carbamic acid tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The ester and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various derivatives with modified functional groups.

Scientific Research Applications

(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid methyl ester hydrochloride
  • (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid ethyl ester hydrochloride

Uniqueness

(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is unique due to its specific structural features, such as the tert-butyl ester group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride, also known as tert-butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9_9H18_{18}N2_2O3_3
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 1613023-55-4
  • Boiling Point : 349.7 ± 42.0 °C (predicted)
  • Density : 1.14 ± 0.1 g/cm³ (predicted)
  • pKa : 11.84 ± 0.40 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction mechanisms.
  • Cellular Process Alteration : The compound may affect metabolic processes or gene expression within cells .

Neuroprotective Effects

Research has indicated that compounds similar to (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester exhibit neuroprotective properties. For example:

  • A study demonstrated that related carbamate compounds can protect astrocytes from amyloid-beta-induced toxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Antioxidant Activity

The compound has shown potential antioxidant activity by reducing oxidative stress markers in cellular models:

  • In vitro studies indicated that derivatives of this compound could lower levels of pro-inflammatory cytokines and free radicals in astrocytic cultures exposed to amyloid-beta .

Case Studies

  • Astrocyte Protection Study :
    • Researchers investigated the protective effects of a related compound against amyloid-beta toxicity in astrocytes. Results showed significant improvements in cell viability when treated with the compound alongside amyloid-beta exposure, indicating its potential as a therapeutic agent for Alzheimer's disease .
  • Enzyme Inhibition Study :
    • A study focused on the inhibition of acetylcholinesterase by similar carbamate compounds demonstrated that these molecules could effectively prevent the breakdown of acetylcholine, enhancing cholinergic signaling in neuronal pathways .

Summary of Biological Activities

Activity TypeDescriptionEvidence Source
NeuroprotectionProtects astrocytes from amyloid-beta toxicity
AntioxidantReduces oxidative stress markers
Enzyme InhibitionInhibits acetylcholinesterase

Properties

Molecular Formula

C9H19ClN2O3

Molecular Weight

238.71 g/mol

IUPAC Name

tert-butyl N-(4-hydroxypyrrolidin-3-yl)carbamate;hydrochloride

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12;/h6-7,10,12H,4-5H2,1-3H3,(H,11,13);1H

InChI Key

UYFVSDFSFICTSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1O.Cl

Origin of Product

United States

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